5-Benzyl-5-bromo-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione
Description
5-Benzyl-5-bromo-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione is a derivative of the 1,3-diazinane-2,4,6-trione core, a structural motif found in various pharmacologically active compounds, including barbiturates. The compound features a bromo substituent at the 5-position, a benzyl group at the same position, and a 4-chlorophenyl group at the 1-position. The compound is listed in Enamine Ltd’s Building Blocks Catalogue as a synthetic intermediate, highlighting its utility in chemical research .
Properties
IUPAC Name |
5-benzyl-5-bromo-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2O3/c18-17(10-11-4-2-1-3-5-11)14(22)20-16(24)21(15(17)23)13-8-6-12(19)7-9-13/h1-9H,10H2,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLLGFVKKFZLDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Benzyl-5-bromo-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione is a synthetic compound belonging to the diazinane family, characterized by its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₇H₁₂BrClN₂O₃
- Molecular Weight : 407.6 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interactions with cellular targets that modulate various biological pathways. Preliminary studies suggest that the compound may exert its effects through:
- Inhibition of Cell Proliferation : The compound has shown promising results in inhibiting the growth of cancer cell lines.
- Interference with DNA Replication and Protein Synthesis : It may disrupt key cellular processes essential for tumor growth and survival.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrate significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| Jurkat | 4.64 ± 0.08 | Effective in cell cycle arrest in sub-G1 phase |
| HeLa | Not specified | General cytotoxicity observed |
| MCF-7 | Not specified | Potential for further investigation |
The compound's anticancer efficacy is enhanced by its ability to inhibit angiogenesis, as demonstrated in chick chorioallantoic membrane (CAM) assays, where it significantly reduced blood vessel formation in tumor tissues .
Comparative Studies
In comparison to other compounds with similar structures, such as 1-benzyl-5-bromoindolin derivatives, this compound exhibits competitive IC50 values against breast (MCF-7) and lung (A-549) cancer cell lines. For instance:
| Compound | IC50 (MCF-7) | IC50 (A-549) |
|---|---|---|
| 5-Benzyl... | 7.17 ± 0.94 | Not specified |
| Doxorubicin | 4.30 ± 0.84 | Not specified |
These findings suggest that while the compound shows promise as an anticancer agent, further optimization and structural modifications may enhance its efficacy and selectivity.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Cytotoxicity Assays : In a study involving Jurkat cells, the compound demonstrated significant cytotoxicity with an IC50 value of 4.64 µM. Flow cytometry analysis confirmed that it induced cell cycle arrest in the sub-G1 phase .
- Angiogenesis Inhibition : The compound was tested in CAM assays where it effectively inhibited angiogenesis by reducing blood vessel formation around tumors .
- Molecular Docking Studies : Computational docking studies indicated favorable binding energies with matrix metalloproteinases (MMPs), suggesting potential mechanisms for its anticancer activity .
Comparison with Similar Compounds
The 1,3-diazinane-2,4,6-trione scaffold is highly modular, with substituents dictating chemical behavior and biological activity. Below is a comparative analysis of structurally related compounds:
Structural Variations and Substituent Effects
Table 1: Structural Comparison of 1,3-Diazinane-2,4,6-trione Derivatives
Physicochemical Properties
- Halogen Effects: The bromo and chloro substituents in the target compound increase molecular weight and polarizability compared to non-halogenated derivatives (e.g., mephobarbital). This may enhance crystallinity and stability, as seen in halogen-containing pharmaceuticals .
- Aromatic vs.
Hydrogen Bonding and Crystal Packing
The diazinane-trione core contains three carbonyl groups capable of forming hydrogen bonds. In the target compound, the 4-chlorophenyl group may direct intermolecular interactions, as halogen atoms often participate in non-covalent bonding. highlights the role of hydrogen-bonding patterns in crystal packing, suggesting that bulky substituents like benzyl could disrupt dense packing, leading to lower melting points compared to smaller derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
